2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromeno-pyrimidine core, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Compounds with a similar pyridopyrimidine structure have shown therapeutic interest and have been used as therapeutics . For instance, pyrido[2,3-d]pyrimidine derivatives have been reported to target dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .
Mode of Action
It’s known that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could facilitate its interaction with its targets.
Biochemical Pathways
Compounds with a similar pyridopyrimidine structure have been reported to be involved in various biological activities such as antibacterial, antiviral, anticoagulant, anti-anaphylactic, anticancer, and diuretic activities .
Pharmacokinetics
It’s known that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could influence its bioavailability.
Result of Action
Compounds with a similar pyridopyrimidine structure have been reported to exhibit various biological activities such as antibacterial, antiviral, anticoagulant, anti-anaphylactic, anticancer, and diuretic activities .
Action Environment
It’s known that the compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could influence its action in different environments.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione are largely determined by its interactions with various biomolecules. For instance, pyrido[2,3-d]pyrimidine derivatives are known to interact with enzymes such as dihydrofolate reductase (DHFR) and various kinases . These interactions can influence the function of these enzymes, potentially leading to changes in biochemical reactions within the cell .
Cellular Effects
In terms of cellular effects, 2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has been found to exhibit potent antimicrobial and anti-inflammatory activity . This suggests that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrido[2,3-d]pyrimidine derivatives can induce cell cycle arrest via deactivation of the mitogen-activated protein kinase (MAPK) pathway . This could potentially explain some of the observed effects of this compound at the molecular level .
Metabolic Pathways
Given the known interactions of pyrido[2,3-d]pyrimidine derivatives with various enzymes , it is likely that this compound could influence metabolic flux or metabolite levels.
Preparation Methods
The synthesis of 2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be achieved through a multi-component reaction. One common method involves the reaction of 4-hydroxycoumarin, aldehyde, thiobarbituric acid, and piperidine in ethanol . This reaction is typically carried out under mild conditions and results in good yields. The process involves the formation of several bonds in a single operation, making it efficient and environmentally friendly.
Chemical Reactions Analysis
2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-(3-hydroxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds also exhibit significant biological activities and are used in the development of new drugs.
Pyrano[2,3-d]pyrimidines: These compounds have similar structures and are known for their antimicrobial and anticancer properties.
Thieno[2,3-d]pyrimidines: These compounds are used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-22-14-7-3-4-10-9-13-17(23-15(10)14)19-16(20-18(13)24)11-5-2-6-12(21)8-11/h2-8,21H,9H2,1H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRJBTOIWJBDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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